Introduction: Unveiling the Potential of a Core Sulfonyl Scaffold
Introduction: Unveiling the Potential of a Core Sulfonyl Scaffold
An In-depth Technical Guide to Diethyl Sulfone (CAS 597-35-3) for Advanced Research and Pharmaceutical Development
Diethyl sulfone (CAS 597-35-3), a symmetrical aliphatic sulfone, presents a unique profile of high thermal stability, chemical inertness, and significant polarity.[1] While its direct applications in marketed pharmaceuticals are not as prevalent as its close analog, dimethyl sulfone (MSM), its structural motif is of profound interest to medicinal chemists and process development scientists. The sulfonyl group is a cornerstone in drug design, prized for its ability to enhance metabolic stability, modulate physicochemical properties, and act as a versatile hydrogen bond acceptor.[2]
This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a comprehensive technical understanding of diethyl sulfone, grounded in mechanistic principles and practical methodologies. We will explore its fundamental properties, synthesis, reactivity, and analytical characterization, while contextualizing its relevance within the broader landscape of drug discovery and organic synthesis. Every protocol and piece of data is presented not just as a fact, but as a component in a logical, self-validating system for researchers and developers.
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of diethyl sulfone is the bedrock for its application. The molecule's high polarity, stemming from the strongly electron-withdrawing sulfonyl group, coupled with its thermal stability, makes it an intriguing candidate for a high-temperature solvent and a stable scaffold in molecular design.[3]
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of diethyl sulfone, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 597-35-3 | [4] |
| Molecular Formula | C₄H₁₀O₂S | [1] |
| Molecular Weight | 122.19 g/mol | [4] |
| Melting Point | 73-74 °C | [1][5] |
| Boiling Point | 246 °C (at 755 mm Hg) | [1][5][6] |
| Density | 1.357 g/cm³ | [1] |
| Flash Point | 246 °C | [1] |
| Water Solubility | 135 g/L (at 16 °C) | [6] |
| SMILES | CCS(=O)(=O)CC | [4][7] |
Spectroscopic Signature for Structural Verification
Accurate structural confirmation is paramount. Diethyl sulfone exhibits characteristic spectral data that serve as a definitive fingerprint for its identification.
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Infrared (IR) Spectroscopy: The sulfonyl group gives rise to strong, characteristic absorption bands. The symmetric SO₂ stretching vibration typically appears around 1118 cm⁻¹, while the asymmetric stretching is observed at a higher frequency, near 1322 cm⁻¹.[8] These intense peaks are often the most prominent features in the IR spectrum and are invaluable for confirming the presence of the sulfone moiety.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is relatively simple, showing a quartet for the methylene protons (-CH₂-) adjacent to the sulfonyl group and a triplet for the terminal methyl protons (-CH₃). The strong deshielding effect of the SO₂ group shifts the methylene quartet significantly downfield.
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¹³C NMR: The carbon spectrum will display two distinct signals corresponding to the methylene and methyl carbons, with the methylene carbon appearing further downfield due to the direct attachment to the electron-withdrawing sulfur atom.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of diethyl sulfone will show the molecular ion peak (M⁺) at m/z 122.[1] Fragmentation patterns can be complex but often involve rearrangements and cleavage of the carbon-sulfur bonds.[9]
Synthesis of Diethyl Sulfone: The Oxidation Pathway
The most direct and widely adopted method for synthesizing aliphatic sulfones like diethyl sulfone is the oxidation of the corresponding sulfide.[10] This approach offers high yields and operational simplicity. The causality for this choice lies in the stepwise oxidation of sulfur: the sulfide is first oxidized to a sulfoxide, which is then further oxidized to the sulfone. Controlling the reaction conditions and the stoichiometry of the oxidizing agent is crucial to prevent stopping at the intermediate sulfoxide stage.
Experimental Protocol: Oxidation of Diethyl Sulfide
This protocol describes a robust, lab-scale synthesis using hydrogen peroxide as a readily available and clean oxidizing agent. The choice of acetic acid as the solvent is strategic; it facilitates the reaction and is easily removed post-synthesis.
Objective: To synthesize diethyl sulfone via the oxidation of diethyl sulfide.
Materials:
-
Diethyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Rotary evaporator
-
Separatory funnel, round-bottom flask, condenser
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl sulfide (1 equivalent) in glacial acetic acid.
-
Oxidant Addition: Slowly add hydrogen peroxide (30% solution, ~2.5 equivalents) to the stirred solution. The addition should be performed cautiously as the reaction can be exothermic.
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Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting sulfide and intermediate sulfoxide.
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Workup & Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker of cold water. Neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
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Drying & Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure, crystalline diethyl sulfone.
Synthesis Workflow Diagram
Caption: High-energy decomposition pathways for sulfones.
Role in Drug Development & Advanced Synthesis
While not a drug itself, diethyl sulfone's structure embodies the properties that make the sulfone group a privileged functional group in medicinal chemistry. Its analog, MSM, is used in supplements for its potential anti-inflammatory properties and as a penetration enhancer in topical formulations. [11]The sulfone group imparts several beneficial characteristics to a drug candidate:
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Metabolic Stability: The sulfonyl group is highly resistant to metabolic breakdown, which can increase the half-life of a drug. [2]* Hydrogen Bond Acceptor: The two oxygen atoms are strong hydrogen bond acceptors, enabling crucial interactions with biological targets like enzyme active sites.
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Solubility and Polarity Modulation: Introduction of a sulfone group significantly increases polarity, which can be used to fine-tune the solubility and lipophilicity (LogP) of a molecule to optimize its ADME (absorption, distribution, metabolism, and excretion) profile. [2]* Synthetic Handle: Diethyl sulfone itself can be used as a reagent in the synthesis of more complex heterocyclic compounds, such as β-ketosulfones. [6]
Analytical Methodologies for Quantification
Accurate quantification of sulfones is essential for process control, pharmacokinetic studies, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful and adaptable technique for this purpose. Since diethyl sulfone lacks a strong chromophore for UV detection, a derivatization step is often employed to enhance sensitivity.
Protocol: HPLC Analysis with Pre-Column Derivatization
This protocol is adapted from methodologies used for similar non-chromophoric sulfates and sulfones, involving derivatization to introduce a UV-active moiety. [12] Objective: To quantify diethyl sulfone in a sample matrix using HPLC with UV detection.
Principle: The sample is derivatized with a UV-active agent (e.g., p-nitrophenol) under alkaline conditions. The resulting derivative is extracted and analyzed by reverse-phase HPLC.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a standard solution of diethyl sulfone in a suitable solvent (e.g., acetone). For unknown samples, perform an ultrasonic extraction with the same solvent.
-
Derivatization: To a known volume of the sample or standard, add p-nitrophenol and an alkaline catalyst (e.g., potassium carbonate). Heat the mixture to facilitate the derivatization reaction.
-
Extraction: After cooling, extract the derivatized product with a water-immiscible organic solvent like diethyl ether. This step isolates the derivative from excess reagents and the sample matrix.
-
HPLC Analysis:
-
System: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water. A typical starting point is 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set based on the absorbance maximum of the p-nitrophenol derivative (e.g., ~305 nm). [12] * Quantification: Create a calibration curve using the derivatized standards and quantify the unknown sample using the external standard method.
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Analytical Workflow Diagram
Caption: HPLC analytical workflow for Diethyl Sulfone.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of diethyl sulfone is essential for laboratory safety.
-
Hazards: It is listed with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). [4]* Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood. [4]* Storage: Diethyl sulfone is a stable solid under normal conditions. [13]It should be stored in a tightly sealed container in a cool, dry place, typically at room temperature (10°C - 25°C). [4]
Conclusion
Diethyl sulfone (CAS 597-35-3) is more than a simple organic solvent; it is a model compound that embodies the critical features of the sulfonyl functional group—a group that is indispensable in modern drug discovery. Its high stability, predictable reactivity, and well-defined physicochemical properties make it a valuable subject of study and a useful building block in organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis, characterization, and the properties it imparts provides a powerful tool for the rational design of new chemical entities with optimized stability and biological activity.
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